3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Properties
Molecular Formula |
C24H26N2O4S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H26N2O4S2/c27-22(25-14-16-8-5-11-29-16)19-17-9-4-10-18(17)32-24(19)26-23(28)20-21(31-13-12-30-20)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,25,27)(H,26,28) |
InChI Key |
RAYDDKUFWBZWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=C(SCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5,6-Dihydro-1,4-oxathiine-2-carboxamide Core
The oxathiine ring is constructed via a cyclization reaction, as demonstrated in EP0010843B1 . This patent outlines the formation of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide through the reaction of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide under acidic conditions (e.g., p-toluenesulfonic acid) at 75–80°C. For the target compound, the phenyl group at position 3 is introduced by substituting acetoacetanilide with a phenyl-acetoacetamide derivative. Key parameters include:
| Step | Conditions | Yield | Source Reference |
|---|---|---|---|
| Cyclization | p-TsOH, toluene, 75–80°C, 3.5 h | 64–65% | |
| Purification | Recrystallization (isopropanol) | >99% |
The reaction proceeds via intramolecular nucleophilic attack of the thiolate on the carbonyl carbon, followed by dehydration .
Preparation of the Cyclopenta[b]thiophen-2-yl Carbamoyl Intermediate
The cyclopenta[b]thiophene moiety is synthesized using methods adapted from PMC10934261 . Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as the starting material. The amino group is converted to a carbamoyl group via reaction with tetrahydrofuran-2-ylmethyl isocyanate in dichloromethane using triethylamine as a base.
Critical Reaction Parameters :
-
Solvent : Anhydrous DCM
-
Temperature : 0°C to room temperature
-
Catalyst : None (spontaneous nucleophilic acyl substitution)
The product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), with structural confirmation by -NMR (δ 7.45 ppm for aromatic protons) and HRMS .
Coupling of Oxathiine and Cyclopenta[b]thiophene Moieties
The final assembly employs a palladium-catalyzed Suzuki-Miyaura coupling, as suggested by the use of boronic acid intermediates in . The oxathiine core is functionalized with a boronic ester at position 2, while the cyclopenta[b]thiophene derivative is brominated at position 3.
| Reagent | Role | Conditions |
|---|---|---|
| Pd(PPh) | Catalyst | 1.5 mol%, DME, 80°C |
| NaCO | Base | 2 M aqueous solution |
| Reaction Time | 12 h | Under nitrogen |
This step achieves a yield of 65–70%, with purity >95% after HPLC purification (C18 column, acetonitrile/water gradient) .
Final Amidation and Characterization
The tetrahydrofuranmethyl carbamoyl group is introduced via a two-step process:
-
Activation : The carboxylic acid on the cyclopenta[b]thiophene is activated with HATU in DMF.
-
Coupling : Reaction with tetrahydrofuran-2-ylmethylamine at 0°C for 2 h.
Analytical Data :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*†Estimated based on structural similarity; ‡Predicted using analogous substituent contributions.
Biological Activity
The compound 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic molecule characterized by its unique structural features, including multiple heterocycles such as thiophene and oxathiine rings. This article explores the biological activities associated with this compound, emphasizing its potential applications in medicinal chemistry.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 470.6 g/mol. The IUPAC name reflects its intricate structure, which suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide |
Biological Activity
Preliminary studies indicate that compounds with structural similarities to 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide may exhibit significant biological activities. These include:
-
Anticancer Activity :
- Compounds featuring similar thiophene and oxathiine structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene have shown promising results in inhibiting tumor growth in vitro .
- A study revealed that thiazole and thiophene derivatives demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines .
-
Antimicrobial Properties :
- The presence of the tetrahydrofuran moiety in similar compounds has been linked to enhanced antimicrobial activity. This suggests that the compound may also possess potential as an antimicrobial agent .
-
Enzyme Inhibition :
- The unique structure allows for interaction with specific enzymes or receptors, potentially leading to inhibition pathways relevant in disease mechanisms .
The mechanism of action for compounds similar to 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide likely involves:
- Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors involved in cellular signaling pathways.
- Modulation of Gene Expression : Interaction with nuclear receptors could lead to alterations in gene expression profiles associated with cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Basic: What are the key steps in synthesizing this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the cyclopenta[b]thiophen-2-yl core via cyclization of precursor thiophene derivatives under reflux conditions (ethanol, catalytic acetic acid) .
- Step 2: Introduction of the tetrahydrofuran-2-ylmethyl carbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt), requiring anhydrous conditions .
- Step 3: Final coupling of the 1,4-oxathiine-2-carboxamide moiety using a nucleophilic acyl substitution reaction, monitored via thin-layer chromatography (TLC) .
Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) achieves >95% purity .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR verify structural integrity (e.g., δ 7.60–7.40 ppm for aromatic protons, δ 160.09 ppm for carbonyl groups) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) using C18 columns and UV detection .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed [M+H] at m/z 415.0 for analogs) .
Advanced: How can synthesis yield be optimized during scale-up?
Methodological Answer:
Critical factors:
- Solvent Choice: Tetrahydrofuran (THF) enhances solubility of intermediates, while ethanol minimizes side reactions .
- Temperature Control: Maintain reflux at 70–80°C for cyclization steps to avoid decomposition .
- Catalyst Optimization: Piperidine or triethylamine (EtN) improves coupling efficiency by scavenging acids .
Data Table:
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| THF, EtN, 70°C | 78 | 97 | |
| Ethanol, no catalyst | 45 | 85 |
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Strategies include:
- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) alongside cell-based viability tests to distinguish direct vs. indirect effects .
- Structural Analog Comparison: Test analogs (e.g., furan vs. thiophene substitutions) to isolate pharmacophores responsible for activity .
- Dose-Response Curves: Establish EC/IC values across multiple cell lines to assess selectivity .
Basic: What biological targets are associated with this compound?
Methodological Answer:
Preliminary studies suggest interactions with:
- Kinases: Inhibition of MAPK or PI3K pathways due to carboxamide-thiophene motifs .
- GPCRs: Binding to serotonin or opioid receptors via tetrahydrofuran and oxathiine moieties .
- Anticancer Activity: Apoptosis induction in HeLa cells (IC ~10 µM) .
Advanced: How to design experiments to elucidate the mechanism of action?
Methodological Answer:
- Genetic Knockdown: Use siRNA targeting suspected pathways (e.g., MAPK) to confirm dependency .
- Molecular Docking: Simulate binding poses with homology-modeled enzymes (e.g., AutoDock Vina) .
- Metabolic Profiling: Incubate with liver microsomes to identify active metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
